tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1146664-46-1
VCID: VC6748652
InChI: InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-8-5-14(11-15,6-9-16)7-10-18-4/h5-11,15H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)CN
Molecular Formula: C14H28N2O3
Molecular Weight: 272.389

tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate

CAS No.: 1146664-46-1

Cat. No.: VC6748652

Molecular Formula: C14H28N2O3

Molecular Weight: 272.389

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate - 1146664-46-1

Specification

CAS No. 1146664-46-1
Molecular Formula C14H28N2O3
Molecular Weight 272.389
IUPAC Name tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-8-5-14(11-15,6-9-16)7-10-18-4/h5-11,15H2,1-4H3
Standard InChI Key IBLSTEKEDIPNJW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physical Properties

The compound has the molecular formula C₁₅H₃₀N₂O₃ and a molecular weight of 286.41 g/mol . Its IUPAC name, tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate, reflects the tert-butyloxycarbonyl (Boc) protecting group, a common strategy to shield amine functionalities during multi-step syntheses. The piperidine ring’s 4-position is substituted with both an aminomethyl (-CH₂NH₂) and a 2-methoxyethyl (-CH₂CH₂OCH₃) group, creating a sterically congested environment that influences its reactivity and solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1146664-46-1
Molecular FormulaC₁₅H₃₀N₂O₃
Molecular Weight286.41 g/mol
Storage Conditions2–8°C
Purity>95% (HPLC)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate likely involves multi-step sequences starting from piperidine or its derivatives. A plausible route includes:

  • Boc Protection: Introducing the tert-butyl carbamate group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Double Functionalization at C4: Sequential alkylation or Michael addition reactions to install the 2-methoxyethyl and aminomethyl groups. For example, conjugate addition of a methoxyethyl Grignard reagent to a 4-ketopiperidine intermediate, followed by reductive amination to introduce the aminomethyl group .

Patent WO2014200786A1 describes analogous methods for synthesizing tert-butyl piperidine carboxylates with complex substituents, highlighting the use of palladium-catalyzed couplings and chiral resolution techniques to achieve stereochemical control .

Purification and Characterization

Purification typically involves column chromatography or recrystallization, with final characterization via NMR (¹H, ¹³C), LC-MS, and IR spectroscopy. The Boc group’s characteristic tert-butyl signal appears as a singlet at ~1.4 ppm in ¹H NMR, while the piperidine ring protons resonate between 1.5–3.5 ppm .

Reactivity and Functional Applications

Pharmaceutical Intermediate

This compound’s primary application lies in drug discovery, where it serves as a building block for molecules targeting lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in cancers . Patent US20140371176A1 discloses cyclopropylamine-based LSD1 inhibitors incorporating piperidine scaffolds similar to this compound, suggesting its utility in oncology research . The aminomethyl group may undergo condensation with ketones or aldehydes to form Schiff bases, a common strategy in inhibitor design .

Peptide Mimetics and Prodrugs

The Boc-protected amine can be deprotected under acidic conditions (e.g., HCl in dioxane) to yield a free amine, enabling conjugation to carboxylic acids or sulfonamides. Such modifications are critical in developing prodrugs with enhanced blood-brain barrier permeability for neurological applications .

Future Directions and Research Opportunities

Structural Optimization

Modifying the 2-methoxyethyl chain’s length or replacing the methoxy group with other alkoxy variants (e.g., ethoxy, propoxy) could optimize solubility and target binding. Computational modeling (e.g., molecular docking) may guide these efforts.

Expanding Therapeutic Targets

Beyond LSD1 inhibition, this compound’s scaffold could be explored for sigma receptor modulation or serotonergic activity, given piperidine’s prevalence in CNS-targeting drugs. Collaborative studies with academic and industry partners are essential to validate these hypotheses.

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